molecular formula C11H18N2O2 B13427428 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B13427428
M. Wt: 210.27 g/mol
InChI Key: JASDTYGWZHCUGY-UHFFFAOYSA-N
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Description

2-Isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a bicyclic imide derivative characterized by a pyrrolopyridine core fused with a dione moiety. Its structure includes a 2-isobutyl substituent on the nitrogen atom of the pyrrolidine ring (Figure 1). This compound belongs to a broader class of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which have garnered attention for their diverse pharmacological properties, particularly analgesic and sedative activities .

Key structural features influencing its bioactivity include:

  • N-substituent (2-isobutyl group): Enhances lipophilicity and modulates receptor interactions.
  • Pyridine-1,3(2H)-dione core: Imparts rigidity and hydrogen-bonding capacity, critical for binding to biological targets .
  • Hexahydro configuration: Increases stability and reduces metabolic degradation compared to unsaturated analogs .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-methylpropyl)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-13-10(14)8-3-4-12-5-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3

InChI Key

JASDTYGWZHCUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2CCNCC2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-amino-2-bromopyridine can undergo iodination, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Analgesic Activity (vs. ASA) Sedative Activity Stability (pH 10.5) Reference
2-Isobutylhexahydro derivative 2-isobutyl, hexahydro core Not explicitly tested Moderate Stable (no hydrolysis)
2-Hydroxypropyl-4-arylpiperazine derivative 2-hydroxypropyl-4-arylpiperazine Stronger than morphine High Prone to alkaline hydrolysis
4-Methoxy-6-methyl derivative (30a) 4-methoxy, 6-methyl 2× ASA (hot-plate test) Low Stable
4-Ethoxy-6-methyl derivative (30b) 4-ethoxy, 6-methyl 1.5× ASA Low Stable
N-Aminoethyl-Mannich base (13–15) Aminoethyl linker, Mannich base Comparable to morphine High Variable
γ-Bromobutyl intermediate (5) 4-bromobutyl Not tested N/A Unstable (hydrolysis)

Analgesic Activity

  • 2-Hydroxypropyl-4-arylpiperazine analogs exhibit the highest potency, surpassing morphine in the hot-plate and writhing tests due to their dual pharmacophore (cyclic imide + arylpiperazine) . In contrast, the 2-isobutyl derivative’s activity remains underexplored but is hypothesized to be moderate based on its lack of polar groups for receptor engagement.
  • 4-Alkoxy derivatives (30a–30e) : 4-Methoxy analogs (e.g., 30a) show superior activity to ethoxy counterparts (30b), indicating that bulkier alkoxy groups enhance analgesia .
  • N-Aminoethyl-Mannich bases (13–15): These derivatives demonstrate morphine-like activity, attributed to their ability to cross the blood-brain barrier via the Mannich base linker .

Stability and Degradation

  • The 2-isobutyl derivative’s hexahydro core improves stability compared to unsaturated analogs, which undergo rapid alkaline hydrolysis (e.g., γ-bromobutyl derivative 5 decomposes into isonicotinic acid at pH 10.5) .
  • 2-Hydroxypropyl-4-arylpiperazine derivatives are less stable due to hydrolytic cleavage of the C1-N2 bond in the pyrrolopyridinedione ring .

Sedative Properties

  • Derivatives with Mannich base linkers (13–15) and 4-arylpiperazine moieties exhibit pronounced sedative effects, likely via modulation of serotonin or GABAergic pathways . The 2-isobutyl derivative’s sedative activity is less documented but inferred to be moderate.

Tuberculosis Drug Development

  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones (e.g., compound 5h) have shown anti-tubercular activity via QcrB inhibition, with MIC90 values <0.156 μM against M. tuberculosis . However, the 2-isobutyl derivative’s efficacy in this context remains untested.

Biological Activity

The compound 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in analgesic and sedative domains. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and synthesizing relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H17N1O2\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{2}

This structure features a pyrrolidine ring fused with a pyridine moiety, which is essential for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant biological activities. The following sections summarize notable findings related to the analgesic and sedative properties of these compounds.

Analgesic Activity

A study focused on the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated promising analgesic effects. The analgesic activity was assessed using two primary methods:

  • Hot Plate Test : This test measures the pain threshold in rodents.
  • Writhing Test : This evaluates the effectiveness of analgesics by observing the number of writhes induced by chemical irritants.

Results indicated that certain derivatives exhibited higher analgesic activity than aspirin and comparable effects to morphine. Specifically, compounds labeled as 9 and 11 showed significant efficacy in reducing pain responses in the writhing test compared to traditional analgesics .

CompoundWrithing Test EfficacyComparison to AspirinComparison to Morphine
9HighMore effectiveComparable
11HighMore effectiveComparable

Sedative Activity

In addition to analgesic properties, several derivatives also displayed sedative effects. The studies indicated that these compounds significantly inhibited locomotor activity in mice and extended the duration of thiopental-induced sleep. This dual action suggests a potential for these compounds in treating conditions requiring both pain relief and sedation .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity was explored through modifications in the alkyl substituents and functional groups attached to the pyrrolidine and pyridine rings. Key findings include:

  • Alkoxy Substituents : Derivatives with larger alkoxy groups exhibited stronger analgesic properties.
  • Linker Length : The length of the alkyl linker connecting the arylamine with the cyclic imide system influenced activity; shorter linkers often resulted in enhanced efficacy.
  • Pharmacophoric Groups : The presence of electron-withdrawing groups on phenyl substituents was crucial for increasing biological potency .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Case Study 1 : A derivative was tested in a model for neuropathic pain and demonstrated significant pain relief without the side effects typically associated with opioids.
  • Case Study 2 : Another study evaluated a compound's effect on anxiety-related behaviors in rodent models, showing reduced anxiety levels alongside analgesia.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione?

  • Methodological Answer : The compound is synthesized via multi-step routes, often involving [3+2] cycloaddition reactions. Key steps include:

  • Step 1 : Formation of the pyrrolopyridine core using cycloaddition between substituted pyrroles and pyridine precursors.
  • Step 2 : Introduction of the isobutyl group via alkylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are critical for yield and purity. For example, polar aprotic solvents like DMF enhance reactivity, while purification via column chromatography or recrystallization isolates the product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1Pyrrole + Pyridine derivative, 80°C, 12h6590
2Isobutyl bromide, NaH, THF, 0°C→RT7295

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines:

  • X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry. For example, XRD reveals the cis-configuration of substituents in related pyrrolopyridines .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., downfield shifts for carbonyl groups at ~170 ppm) and confirm substitution patterns .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts spectroscopic properties, validated against experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions arise from variations in assay conditions or target selectivity. Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., IC50 measurements at 48h incubation).
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., substituent effects on potency) to identify critical functional groups .
  • Computational Screening : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to proposed targets (e.g., kinases) and identifies false positives .

Q. What computational tools optimize reaction pathways for synthesizing derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to map reaction coordinates and transition states. For example, transition state analysis identifies rate-limiting steps in cycloaddition reactions .
  • Reaction Path Search : Algorithms (e.g., GRRM) explore intermediates and bypass kinetic traps, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni) and solvent systems .

Q. How can Design of Experiments (DOE) improve yield in multi-step syntheses?

  • Methodological Answer : DOE minimizes experimental runs while maximizing data quality. For example:

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Response Surface Methodology (RSM) : Identifies interactions between variables (e.g., solvent polarity × temperature) to maximize yield .
    • Data Table :
FactorLow LevelHigh LevelOptimal Level
Temp.60°C100°C85°C
Catalyst (mol%)5%15%10%
Solvent (DMF:H2O)3:11:12:1

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